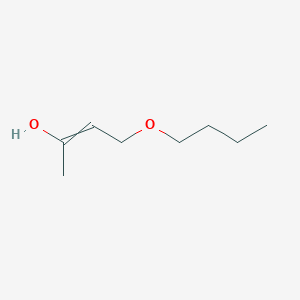

4-Butoxybut-2-EN-2-OL

Description

4-Butoxybut-2-en-2-ol (C₈H₁₄O₂) is an unsaturated secondary alcohol featuring a butoxy (-OC₄H₉) substituent at the 4-position of a conjugated enol system. The compound’s structure combines a hydroxyl group at the 2-position with a double bond between carbons 2 and 3, creating a planar, electron-rich system.

Properties

CAS No. |

62797-13-1 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-butoxybut-2-en-2-ol |

InChI |

InChI=1S/C8H16O2/c1-3-4-6-10-7-5-8(2)9/h5,9H,3-4,6-7H2,1-2H3 |

InChI Key |

IRRTZWQAWWZAOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC=C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxybut-2-EN-2-OL can be achieved through several methods. One common approach involves the reaction of butyl vinyl ether with formaldehyde in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Butoxybut-2-EN-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the alkene group to an alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Butoxybutanal or butoxybutanoic acid.

Reduction: 4-Butoxybutane-2-ol.

Substitution: Various substituted butoxybutenes depending on the reagent used.

Scientific Research Applications

4-Butoxybut-2-EN-2-OL has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Butoxybut-2-EN-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkene group can undergo addition reactions, leading to the formation of new chemical entities that may exhibit biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-Butoxybut-2-en-2-ol, differing primarily in substituents or stereochemistry. Key differences in physical properties, reactivity, and applications are highlighted.

Table 1: Structural and Physical Properties Comparison

Key Observations:

Substituent Effects: The butoxy group in this compound increases hydrophobicity compared to the ethoxy group in 4-Ethoxy-2-buten-1-ol , reducing water solubility. This trend aligns with alkyl chain length impacting partition coefficients.

Reactivity :

- The α,β-unsaturated system in all three compounds enables conjugate addition reactions. However, the electron-withdrawing phenyl group in may polarize the double bond more strongly than alkoxy substituents, altering regioselectivity.

- Steric hindrance from the butoxy group in this compound could slow nucleophilic attacks compared to smaller ethoxy or phenyl analogs.

Applications: 4-Ethoxy-2-buten-1-ol is utilized in biochemical synthesis due to its moderate polarity and reactivity . The chiral phenyl derivative serves as a building block for pharmaceuticals, leveraging its stereochemical specificity. this compound’s larger substituent may favor applications in non-polar solvents or as a surfactant precursor.

Research Findings and Limitations

- Synthetic Challenges : The butoxy group’s bulkiness complicates stereoselective synthesis of this compound, necessitating optimized catalysts or protective strategies.

- Thermal Stability: Alkoxy-substituted enols like 4-Ethoxy-2-buten-1-ol exhibit moderate thermal stability, but the longer butoxy chain may lower decomposition thresholds.

- Toxicity Data: Limited studies exist for these compounds. Phenyl derivatives often require rigorous safety profiling due to aromatic ring bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.